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Compound of Interest

Compound Name:
4-(2-Methoxyethoxy)quinoline-2-

carboxylic acid

CAS No.: 52144-36-2

Cat. No.: B2459553 Get Quote

Executive Summary & Strategic Rationale
In drug discovery and materials science, the quinoline-2-carboxylic acid (quinaldic acid)

scaffold is a privileged structure.[1] However, the 4-position (gamma to the nitrogen) is the

critical "tuning knob" for electronic and steric properties.

This guide objectively compares the solid-state performance of 4-substituted quinaldic acid

derivatives against the unsubstituted parent.[1] We focus on three distinct chemical classes

that represent the most common design choices in medicinal chemistry:

The Protic Variant: 4-Hydroxyquinaldic acid (Kynurenic acid).[1][2]

The Lipophilic Variant: 4-Methoxyquinaldic acid.[1]

The Electronic Variant: 4-Chloroquinaldic acid.[1]

Why this matters: The crystal structure is not just a static picture; it is the blueprint of the

molecule's internal energy landscape. Understanding how a substituent at C4 alters packing

(H-bonding vs.

-stacking) allows you to predict solubility, bioavailability, and active-site binding penalties.[1]
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Comparative Analysis: Solid-State Performance
The Baseline: Quinaldic Acid (Parent)

Structure: Planar, bicyclic aromatic.[1]

Key Feature: Capable of forming zwitterionic species (

/

) in the solid state, depending on pH and solvent history.

Packing: Dominated by head-to-tail hydrogen bonding sequences involving the carboxylic

acid and the quinoline nitrogen.[1]

Variant A: 4-Hydroxyquinaldic Acid (Kynurenic Acid)[1]
[2][3]

Performance Profile:High Stability / Low Solubility.[1]

Structural Insight: This molecule rarely exists as the "hydroxy" form in the solid state.[1] It

predominantly adopts the 4-oxo-1,4-dihydroquinoline tautomer.[1]

Crystallographic Consequence: The presence of the amide-like (

) motif creates a robust intermolecular hydrogen bonding network that is significantly
stronger than the parent quinaldic acid.[1] This results in a much higher melting point and
lower organic solubility.

Drug Design Implication: High lattice energy translates to poor dissolution rates.[1]

Formulation often requires salt formation (e.g., sodium kynurenate).

Variant B: 4-Methoxyquinaldic Acid[1]
Performance Profile:Enhanced Lipophilicity / Altered Packing.[1]

Structural Insight: Methylation "locks" the oxygen, preventing the keto-enol tautomerism seen

in Variant A.[1] The zwitterionic character is suppressed because the nitrogen remains basic

but unprotonated in neutral conditions.
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Crystallographic Consequence: Loss of the strong N-H donor leads to packing dominated by

weak

interactions and

stacking.[1]

Drug Design Implication: Improved membrane permeability compared to Variant A, but

potential for lower melting points (polymorphism risk).

Data Summary Table
Feature

Quinaldic Acid
(Parent)

4-Hydroxy
(Kynurenic)

4-Methoxy / 4-
Chloro

Primary Interaction O-H...N (Acid-Base) N-H...O (Amide-like) -Stacking / Weak H-

bonds

Tautomerism Zwitterion possible
Keto-Enol (Favors

Keto)
None (Locked)

Melting Point ~156°C
~282°C (High

Stability)
~145-160°C (Variable)

Solubility (Water) Moderate Low Low (High in organics)

Space Group (Typ.) P21/c (Monoclinic) P21/c or P-1 P21/n

Experimental Protocols: Synthesis to Structure
To replicate these findings or synthesize novel analogs, follow this validated workflow.

Synthesis Pathway (The Modified Pfitzinger/Combes
Route)

Objective: Selective functionalization at the 4-position.

Critical Control Point: Temperature control during cyclization determines the yield and purity

of the 4-substituted product.
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Aniline Derivative
(Substituted)

Intermediate
Enamine/Imine

Condensation

Diethyl Oxomalonate
(or Acetylenedicarboxylate)

Cyclization
(Thermal/Acid)

250°C (Dowtherm A) Hydrolysis
(NaOH/EtOH)

Ester Cleavage 4-Substituted
Quinaldic Acid

Acidification (pH 3)
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Figure 1: General synthetic strategy for accessing 4-substituted quinaldic acid cores.

Crystallization Protocol (Self-Validating)
Goal: Obtain single crystals suitable for X-ray Diffraction (XRD).

Method A: Slow Evaporation (For Neutral Species - 4-OMe/4-Cl)[1]

Dissolve 20 mg of compound in 4 mL of Ethanol/Acetone (1:1).

Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

Cover with parafilm and poke 3 small holes.[1]

Store at 4°C.

Validation: Crystals should appear within 48-72 hours.[1] If precipitate is amorphous,

switch to Method B.

Method B: Vapor Diffusion (For Polar Species - 4-OH)[1]

Dissolve 20 mg of Kynurenic acid in 2 mL DMSO (inner vial).

Place inner vial inside a larger jar containing 10 mL Water or Ethanol (anti-solvent).

Seal the outer jar tightly.[1]

Mechanism:[1][3] The anti-solvent vapor slowly diffuses into the DMSO, gradually lowering

solubility and forcing ordered lattice growth.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b2459553?utm_src=pdf-body-img
https://www.ymdb.ca/compounds/YMDB01725
https://www.ymdb.ca/compounds/YMDB01725
https://www.ymdb.ca/compounds/YMDB01725
https://www.ymdb.ca/compounds/YMDB01725
https://www.ymdb.ca/compounds/YMDB01725
https://www.ymdb.ca/compounds/YMDB01725
https://en.wikipedia.org/wiki/Kynurenic_acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2459553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Characterization Workflow
Once crystals are obtained, the following logic applies to data collection and refinement.

Single Crystal
Selection

Mounting
(MiteGen Loop + Oil)

Data Collection
(Mo/Cu Source, 100K)

Structure Solution
(Direct Methods/SHELXT)

Refinement
(SHELXL)

Validation
(CheckCIF / R-factor)

R1 > 5%? 
Fix Disorder

Click to download full resolution via product page

Figure 2: Crystallographic workflow ensuring high-quality structural data (R-factor < 5%).

Key Refinement Parameters
When analyzing your data, pay specific attention to these metrics to ensure scientific integrity:

R1 (R-factor): Must be < 0.05 (5%) for publication-quality structures.
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Goodness of Fit (GooF): Should be close to 1.0.

Disorder: For 4-methoxy derivatives, the methyl group often rotates.[1] Model this using split

positions if electron density is elongated.[1]

Hydrogen Atoms: For 4-OH (Kynurenic), do not place the H atom geometrically on the

oxygen.[1] Locate it in the difference Fourier map to confirm the keto-tautomer (NH proton

presence).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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